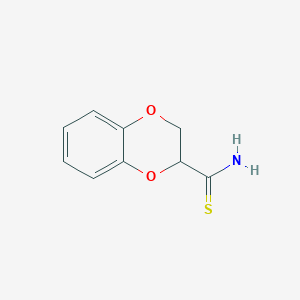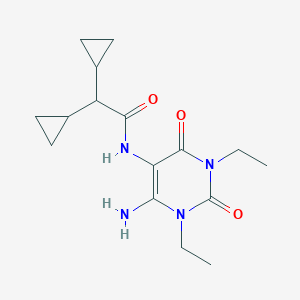
28-O-Glucopyranosylepiederagenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
28-O-Glucopyranosylepiederagenin is a natural compound that belongs to the triterpenoid saponins family. It is extracted from the roots of the plant Sanguisorba officinalis L. (Rosaceae) and has been identified as a potential therapeutic agent due to its various biological activities.
Mécanisme D'action
The mechanism of action of 28-O-Glucopyranosylepiederagenin is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways. For example, it has been found to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer development.
Biochemical and physiological effects:
The biochemical and physiological effects of 28-O-Glucopyranosylepiederagenin have been studied in vitro and in vivo. In vitro studies have shown that the compound has a cytotoxic effect on various cancer cell lines. It has also been found to inhibit the growth of bacteria and viruses. In vivo studies have shown that the compound has a protective effect on the liver and the cardiovascular system. It has also been found to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 28-O-Glucopyranosylepiederagenin in lab experiments include its natural origin, low toxicity, and various biological activities. However, the limitations include the difficulty in obtaining the compound in large quantities and the lack of information on its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the study of 28-O-Glucopyranosylepiederagenin. These include:
1. Further studies on the mechanism of action of the compound.
2. Studies on the pharmacokinetics and pharmacodynamics of the compound.
3. Studies on the potential use of the compound in the treatment of various diseases such as cancer, viral infections, and inflammation.
4. Studies on the synthesis of analogs of the compound with improved biological activities.
5. Studies on the use of the compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 28-O-Glucopyranosylepiederagenin is a natural compound with various biological activities. It has been extensively studied for its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. The compound has a protective effect on the liver and the cardiovascular system. However, further studies are needed to fully understand the mechanism of action and the potential use of the compound in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 28-O-Glucopyranosylepiederagenin involves the extraction of the compound from the roots of the plant Sanguisorba officinalis L. The extraction is carried out using solvents such as methanol, ethanol, and water. The extracted compound is then purified using various chromatographic techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and column chromatography.
Applications De Recherche Scientifique
28-O-Glucopyranosylepiederagenin has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. The compound has also been found to have a protective effect on the liver and the cardiovascular system.
Propriétés
Numéro CAS |
146728-78-1 |
|---|---|
Nom du produit |
28-O-Glucopyranosylepiederagenin |
Formule moléculaire |
C36H58O9 |
Poids moléculaire |
634.8 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C36H58O9/c1-31(2)13-15-36(30(43)45-29-28(42)27(41)26(40)22(18-37)44-29)16-14-34(5)20(21(36)17-31)7-8-24-32(3)11-10-25(39)33(4,19-38)23(32)9-12-35(24,34)6/h7,21-29,37-42H,8-19H2,1-6H3/t21-,22+,23+,24+,25-,26+,27-,28+,29-,32-,33+,34+,35+,36-/m0/s1 |
Clé InChI |
WJMMBVSOQPALFO-ZHMISSTASA-N |
SMILES isomérique |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |
Synonymes |
28-Glu-epiederagenin 28-O-glucopyranosylepiederagenin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



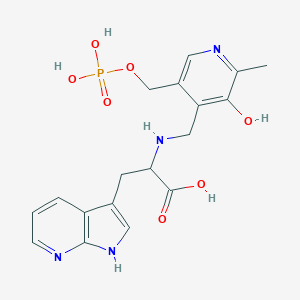
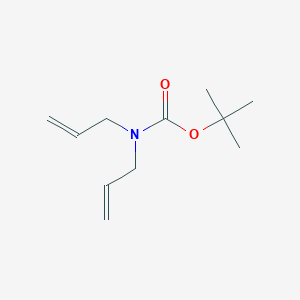
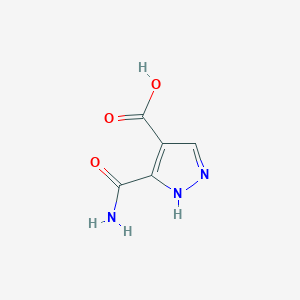
![Azane;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B115847.png)
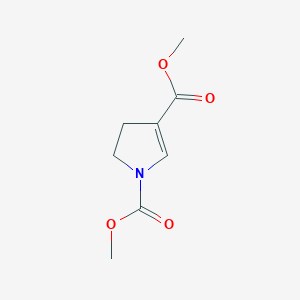
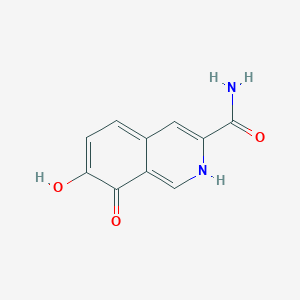

![N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide](/img/structure/B115858.png)
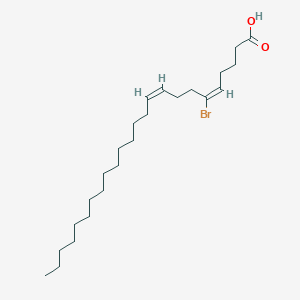
![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)
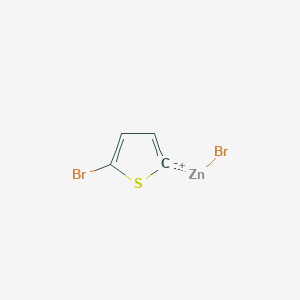
![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)
